Potassium trifluoro(4-methoxybenzyl)borate
CAS No.: 900810-91-5
Cat. No.: VC3177125
Molecular Formula: C8H9BF3KO
Molecular Weight: 228.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900810-91-5 |
|---|---|
| Molecular Formula | C8H9BF3KO |
| Molecular Weight | 228.06 g/mol |
| IUPAC Name | potassium;trifluoro-[(4-methoxyphenyl)methyl]boranuide |
| Standard InChI | InChI=1S/C8H9BF3O.K/c1-13-8-4-2-7(3-5-8)6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 |
| Standard InChI Key | HCVMFMOAPUMWGJ-UHFFFAOYSA-N |
| SMILES | [B-](CC1=CC=C(C=C1)OC)(F)(F)F.[K+] |
| Canonical SMILES | [B-](CC1=CC=C(C=C1)OC)(F)(F)F.[K+] |
Introduction
Chemical Properties and Structure
Molecular Structure and Identification
Potassium trifluoro(4-methoxybenzyl)borate features a tetrahedral boron center with three fluorine atoms and one carbon atom from the 4-methoxybenzyl group. The methoxy group is attached to the para position of the phenyl ring, creating a distinctive structural arrangement that influences the compound's reactivity and applications .
Key identification parameters for potassium trifluoro(4-methoxybenzyl)borate include:
| Parameter | Value |
|---|---|
| CAS Number | 900810-91-5 |
| Molecular Formula | C8H9BF3KO |
| Molecular Weight | 228.06 g/mol |
| MDL Number | MFCD09993297 |
The compound is identified by several synonyms in the scientific literature, including:
-
Potassium trifluoro(4-methoxybenzyl)borate
-
Potassium; trifluoro-[(4-methoxyphenyl)methyl]boranuide
-
Borate(1-), trifluoro[(4-methoxyphenyl)methyl]-, potassium, (T-4)- (9CI)
Physical and Chemical Characteristics
Potassium trifluoro(4-methoxybenzyl)borate typically exists as a solid at room temperature. Commercial preparations of this compound generally maintain high purity levels, with specifications indicating:
| Property | Specification |
|---|---|
| Purity | ≥97% (HPLC) |
| Moisture Content | ≤0.5% |
Synthesis Methods
Related Synthetic Methodologies
Insights into the synthesis of similar organotrifluoroborate compounds provide valuable context for understanding the preparation of potassium trifluoro(4-methoxybenzyl)borate. For instance, the improved synthesis of potassium (trifluoromethyl)trifluoroborate involves treating Ruppert's reagent (trifluoromethyl)trimethylsilane with trimethoxyborane in the presence of potassium fluoride, followed by addition of aqueous hydrogen fluoride .
This general approach can be adapted for the synthesis of various organotrifluoroborates, including potassium trifluoro(4-methoxybenzyl)borate, with modifications to accommodate the specific organic group being incorporated. The precipitation-driven equilibrium under non-etching conditions has been identified as an effective strategy for preparing organotrifluoroborate salts with high yields and purity .
Applications in Organic Synthesis
Cross-Coupling Reactions
Potassium trifluoro(4-methoxybenzyl)borate finds its primary application in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. These reactions allow for the formation of carbon-carbon bonds between aryl or vinyl groups and various organic moieties . The stability of potassium trifluoro(4-methoxybenzyl)borate under moisture and air makes it a favorable choice over other coupling partners in these reactions.
The mechanism of cross-coupling reactions involving potassium trifluoro(4-methoxybenzyl)borate typically follows the established pathway for Suzuki-Miyaura couplings, including:
-
Oxidative addition of an aryl halide to a palladium catalyst
-
Transmetalation involving the trifluoroborate
-
Reductive elimination to form the new carbon-carbon bond
This mechanistic pathway allows for the efficient coupling of aryl halides with nucleophiles, facilitating the construction of complex organic molecules .
Alkyl Transfer Reactions
Potassium trifluoroborate salts, including potassium trifluoro(4-methoxybenzyl)borate, serve as convenient and stable reagents for difficult alkyl transfers in organic synthesis. These compounds are particularly valuable for incorporating alkyl groups selectively into molecular substructures at a late stage of synthesis, which is of critical strategic value in complex molecule synthesis .
The utility of potassium trifluoro(4-methoxybenzyl)borate in alkyl transfer reactions stems from its ability to act as a nucleophilic organometallic reagent capable of facilitating selective transformations. This property makes it part of the quest for a universal alkylating platform in synthetic organic chemistry .
Research Findings and Developments
Advantages Over Traditional Reagents
Research has shown that potassium trifluoro(4-methoxybenzyl)borate and related compounds offer several advantages over traditional boronic acids and boronate esters:
-
Enhanced stability towards moisture and air
-
Resistance to oxidation and other degradation pathways
-
Improved shelf-life and handling characteristics
-
Predictable reactivity in coupling reactions
-
Compatibility with a wide range of functional groups
These advantages have led to increased interest in potassium trifluoro(4-methoxybenzyl)borate as a valuable reagent in modern synthetic methodologies, particularly for applications requiring precise control over reaction conditions and outcomes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume